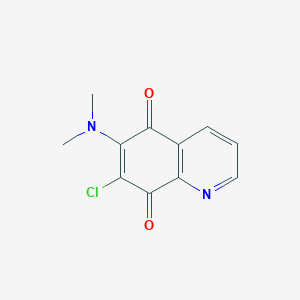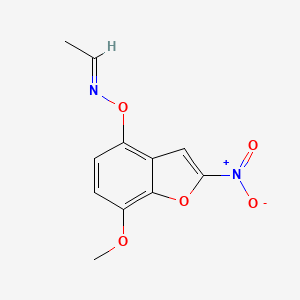
Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This particular compound features a benzofuran ring substituted with a methoxy group and a nitro group, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine to form acetaldoxime. This intermediate is then reacted with 7-methoxy-2-nitrobenzofuran-4-yl chloride under basic conditions to yield the desired oxime compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with biological membranes and proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Acetaldoxime: A simpler oxime compound with similar reactivity.
7-methoxy-2-nitrobenzofuran: Lacks the oxime group but shares the benzofuran core structure.
Benzofuran oximes: A class of compounds with varying substituents on the benzofuran ring.
Uniqueness
Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(E)-N-[(7-methoxy-2-nitro-1-benzofuran-4-yl)oxy]ethanimine |
InChI |
InChI=1S/C11H10N2O5/c1-3-12-18-8-4-5-9(16-2)11-7(8)6-10(17-11)13(14)15/h3-6H,1-2H3/b12-3+ |
InChI Key |
IZYSFYMVLAFLGC-KGVSQERTSA-N |
Isomeric SMILES |
C/C=N/OC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CC=NOC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


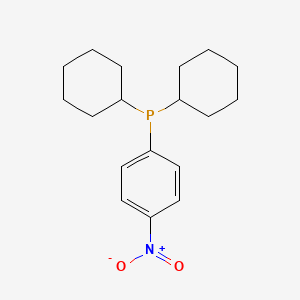

![Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B15210330.png)
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
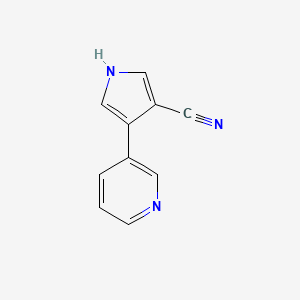
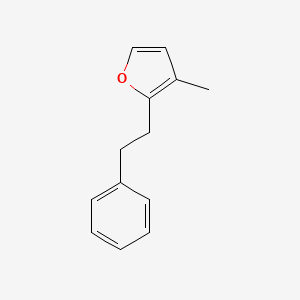
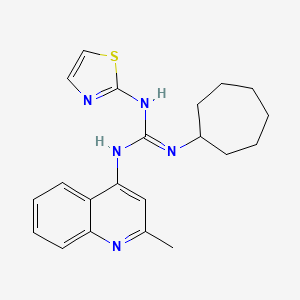



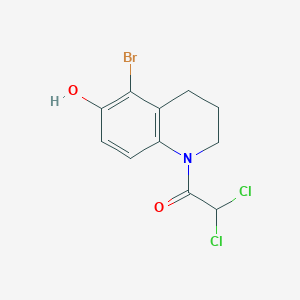
![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)

